Pomalidomide-C6-COOH
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Overview
Description
Pomalidomide-C6-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based CRBN ligand and linker used in PROTAC (proteolysis-targeting chimeras) technology . This compound is a derivative of Pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma .
Mechanism of Action
Target of Action
Pomalidomide-C6-COOH, a derivative of Pomalidomide, primarily targets Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates substrates targeting them for proteolysis .
Mode of Action
This compound acts as a ligand for CRBN , recruiting this protein for the formation of PROTACs (Proteolysis-Targeting Chimeras) . As an immunomodulatory agent with antineoplastic activity, it inhibits the proliferation and induces apoptosis of various tumor cells . It is more potent than thalidomide and lenalidomide .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been shown to inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) . It also disrupts the interaction between myeloma cells and the bone marrow microenvironment, enhancing T cell– and natural killer cell–mediated immunity .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis, inactivation of nuclear factor-kappa β (NF-κβ), downregulation of C/Ebβ, activation of caspase-8 . It also increases immune surface marker expression in EBV‑infected tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been suggested that the drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects . Furthermore, the compound is used in the recruitment of CRBN protein, suggesting that the cellular environment and the availability of target proteins can influence its action .
Biochemical Analysis
Biochemical Properties
Pomalidomide-C6-COOH interacts with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex . This interaction is crucial for the recruitment of CRBN protein . This compound can be connected to the ligand for protein by a linker to form PROTAC .
Cellular Effects
This compound has demonstrated significant therapeutic activity in multiple myeloma . It has been shown to inhibit stromal cell adhesion and markedly inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cereblon (CRBN), forming an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This mechanism is crucial for the anti-myeloma activity of this compound .
Temporal Effects in Laboratory Settings
This compound has shown to be effective in reducing functional impairments in a well-characterized animal model of TBI within 5 hours post-injury
Dosage Effects in Animal Models
In animal models, this compound has shown strong antiangiogenic and teratogenic effects .
Metabolic Pathways
This compound is extensively metabolized prior to excretion, with excreted metabolites being similar to those observed in circulation . The clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation .
Subcellular Localization
The subcellular localization of this compound is critical for the efficacy of thalidomide-based medications . For instance, the cytoplasmic translation factor GSPT1 is degraded following treatment with the thalidomide derivative CC-885 only when CRBN is present in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-C6-COOH involves the preparation of Pomalidomide-linkers, which are essential for the formation of these conjugates. The preparation of these linkers can be achieved through various methods, including alkylation and acylation of the aromatic amine . The process typically involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step continuous flow synthesis. This method allows for a reliable and robust production process, ensuring high yield and purity . The process involves several steps, including the use of various organic solvents and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-C6-COOH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound for different applications .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include nitro phthalic acid, 3-amino piperidine-2,6-dione, and various coupling agents . The reactions typically occur at temperatures ranging from ambient to 80°C, using a wide range of organic solvents with different polarities .
Major Products Formed: The major products formed from these reactions include various Pomalidomide derivatives, which are used in the development of PROTACs and other targeted protein degradation technologies .
Scientific Research Applications
Pomalidomide-C6-COOH has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of targeted protein degraders . In biology and medicine, it is used in the development of new therapies for multiple myeloma and other cancers . In industry, it is used in the production of various pharmaceuticals and biotechnological products .
Comparison with Similar Compounds
Pomalidomide-C6-COOH is similar to other immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and mezigdomide . it is unique in its ability to be used in PROTAC technology, making it a valuable tool for targeted protein degradation . Compared to its analogs, this compound has improved efficacy and toxicity profiles, making it a preferred choice for certain applications .
List of Similar Compounds:- Thalidomide
- Lenalidomide
- Mezigdomide
- Iberdomide
Properties
IUPAC Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIUAJFCJMMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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